Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-

Catalog No.
S3645617
CAS No.
76015-28-6
M.F
C26H20N4O
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl...

CAS Number

76015-28-6

Product Name

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-

IUPAC Name

N-[4-[(3-aminoacridin-9-yl)amino]phenyl]benzamide

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H20N4O/c27-18-10-15-22-24(16-18)30-23-9-5-4-8-21(23)25(22)28-19-11-13-20(14-12-19)29-26(31)17-6-2-1-3-7-17/h1-16H,27H2,(H,28,30)(H,29,31)

InChI Key

JHAGXIYAKCAUFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC5=CC=CC=C53)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC5=CC=CC=C53)N

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- is a complex organic compound with the molecular formula C26H20N4OC_{26}H_{20}N_{4}O and a molecular weight of 404.5 g/mol. This compound features an acridine moiety linked to a benzamide structure, which contributes to its unique chemical properties and biological activities. The presence of the amino group enhances its potential for interaction with biological targets, particularly in cancer therapy.

Typical of amines and amides. Notably, it can participate in:

  • Nucleophilic Aromatic Substitution: This reaction is significant for modifying the acridine or phenyl groups, allowing for the introduction of different substituents that may enhance biological activity .
  • Reductive Amination: Involving the conversion of carbonyl groups to amines in the presence of reducing agents, this method can be applied to synthesize derivatives of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- .

These reactions are crucial for further functionalization and optimization of the compound's pharmacological properties.

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- exhibits significant biological activity, particularly as an anticancer agent. It acts as a DNA intercalating agent, which allows it to disrupt DNA replication and transcription processes, leading to cell death in rapidly dividing cancer cells. The compound has shown efficacy against various cancer types by inhibiting key pathways involved in tumor growth, including:

  • DNA Topoisomerases I and II: These enzymes are crucial for DNA unwinding during replication; their inhibition leads to DNA damage.
  • PI3K/AKT/mTOR Pathway: This pathway is often dysregulated in cancer, and its suppression can lead to reduced cell proliferation.
  • p53 and NF-kB Pathways: These are critical in regulating apoptosis and inflammation, respectively .

The synthesis of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- can be achieved through several methods:

  • Solid Phase Synthesis: This method allows for the rapid generation of derivatives by attaching the acridine moiety to a solid support, facilitating purification and further modifications .
  • Reductive Amination: By reacting a suitable aldehyde with 3-amino-9-acridine in the presence of reducing agents like sodium cyanoborohydride, one can efficiently form the desired amine linkages .
  • Nucleophilic Aromatic Substitution: This method enables the introduction of various substituents onto the aromatic rings, enhancing biological activity or solubility.

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- has potential applications in:

  • Cancer Treatment: Due to its ability to intercalate DNA and inhibit critical cellular pathways, it is being explored as a therapeutic agent for various cancers including breast, ovarian, and lung cancers .
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in imaging techniques to detect cancer cells .

Studies on Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- have focused on its interactions with DNA and various proteins involved in cancer pathways. The compound's ability to bind tightly to DNA suggests that it could serve as a template for designing more potent derivatives with enhanced specificity and reduced side effects.

Several compounds share structural similarities with Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-. Here are some notable ones:

Compound NameMolecular FormulaKey Features
Benzamide, N-(4-(9-acridinylamino)phenyl)-C26H19N3OC_{26}H_{19}N_{3}OLacks an additional amino group compared to target compound
9-AminoacridineC13H10N2C_{13}H_{10}N_{2}Core structure; lacks benzamide linkage
Benzamide, N-(4-amino-phenyl)-C13H12N2OC_{13}H_{12}N_{2}OSimpler structure; fewer biological activities

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- stands out due to its dual action as both a DNA intercalator and an inhibitor of multiple oncogenic pathways, making it a promising candidate for further research in targeted cancer therapies.

XLogP3

5.2

Other CAS

76015-28-6

Wikipedia

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-

Dates

Last modified: 07-26-2023

Explore Compound Types